hisD protein
Description
Properties
CAS No. |
148997-62-0 |
|---|---|
Molecular Formula |
C16H30O2 |
Synonyms |
hisD protein |
Origin of Product |
United States |
Molecular Enzymology of Hisd Protein
Catalytic Mechanism and Reaction Pathway Elucidation
HisD catalyzes a four-electron oxidation reaction, converting L-histidinol to L-histidine. This process involves two consecutive oxidation steps linked to the reduction of two molecules of NAD⁺. nih.govpnas.orgnih.govwikipedia.org The intermediate, L-histidinaldehyde, is not released from the enzyme during catalysis but is immediately converted to the final product. pnas.org
Sequential Oxidation of L-Histidinol to L-Histidine
The conversion of L-histidinol to L-histidine proceeds through a two-step oxidation. In the first step, L-histidinol is oxidized to L-histidinaldehyde. This is followed by the second oxidation step, where L-histidinaldehyde is converted to L-histidine. nih.govpnas.orguniprot.orguniprot.orguniprot.orgwikipedia.orgnih.govebi.ac.ukuniprot.orguniprot.org This sequential process requires two molecules of NAD⁺ as the electron acceptor. nih.govpnas.orgnih.govwikipedia.org
Role of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) as a Coenzyme
Nicotinamide adenine dinucleotide (NAD⁺) is an essential coenzyme for HisD activity. It acts as a hydride acceptor during the oxidation of L-histidinol and L-histidinaldehyde. nih.govpnas.orguniprot.orguniprot.orguniprot.orgnih.govwikipedia.orgnih.govebi.ac.ukuniprot.orguniprot.orgwikipedia.orgfishersci.co.ukfishersci.ca Two molecules of NAD⁺ are reduced to NADH during the complete conversion of L-histidinol to L-histidine. nih.govpnas.orgnih.govwikipedia.org NAD⁺ binds to a Rossmann fold domain within the HisD structure. nih.govpnas.orgresearchgate.netnih.govrcsb.org Studies have indicated that NAD⁺ binds weakly to HisD, which is thought to be necessary for fast exchange at the active site. nih.gov
Acid-Base Catalysis and Identification of Key Active Site Residues
Acid-base catalysis plays a significant role in the HisD-mediated reaction. Structural and biochemical studies have identified key active site residues involved in this process. In Escherichia coli HisD, His-327 and Glu-326 have been implicated in acid-base catalysis. nih.govpnas.orgresearchgate.netnih.govrcsb.orgebi.ac.uk His-327 is proposed to act as a general base, abstracting a proton from the hydroxyl group of L-histidinol during the initial oxidation step. nih.govpnas.orgebi.ac.uk Glu-326 is suggested to activate a water molecule, which is involved in the mechanism, possibly by deprotonating it for nucleophilic attack on the L-histidinaldehyde intermediate. nih.govpnas.orgwikipedia.orgresearchgate.netnih.govrcsb.orgebi.ac.uk Other studies on different HisD enzymes have also identified histidine residues as part of the active site. nih.gov
Quantitative Kinetic Analysis of HisD-Mediated Reactions
Kinetic studies have provided insights into the reaction mechanism of HisD. The enzyme from Mycobacterium tuberculosis has been reported to follow a Bi-Uni-Uni-Bi ping-pong kinetic mechanism. In this model, L-histidinol binds to the enzyme first, and NAD⁺ cannot bind to the free enzyme. researchgate.netunesp.br This mechanism involves the sequential binding of the first substrate (L-histidinol), followed by the release of the first product (L-histidinaldehyde, which remains enzyme-bound), the binding of the second substrate (the second NAD⁺), and finally the release of the final product (L-histidine) and the reduced coenzyme (NADH).
Cofactor Requirements and Metal Ion Coordination
HisD is a metalloenzyme, and its catalytic activity is dependent on the presence of a divalent metal ion. researchgate.netuniprot.orguniprot.orguniprot.orgnih.govnih.govbrainly.comwikipedia.orgfishersci.co.ukCurrent time information in Houston, TX, US.fishersci.cafishersci.ca While Zn²⁺ is the primary cofactor, other metal ions such as Mn²⁺ or Cd²⁺ can also support enzymatic activity in some cases. nih.govuniprot.org
Zinc Ion (Zn2+) Dependence and Its Functional Contributions
HisD requires one Zn²⁺ cation per monomer for enzymatic activity. nih.govresearchgate.netuniprot.orguniprot.orguniprot.orgnih.govresearchgate.netnih.govrcsb.orguniprot.org The zinc ion is crucial for substrate binding, playing a role in properly positioning L-histidinol and reaction intermediates within the active site. nih.govresearchgate.netnih.govrcsb.org While earlier studies suggested a direct catalytic role for zinc, more recent structural data indicates that Zn²⁺ is primarily involved in substrate binding rather than direct participation in the catalytic steps in E. coli HisD. nih.govresearchgate.netnih.govrcsb.org The substrate, L-histidinol, has been shown to participate in Zn²⁺ coordination through its imidazole (B134444) ND1 and alcohol oxygen atoms. nih.gov
Table 1: Key Active Site Residues and Their Proposed Roles in E. coli HisD
| Residue | Proposed Role |
| His-327 | General acid-base catalysis |
| Glu-326 | Activates water molecule |
Table 2: Cofactor Requirement of HisD
| Cofactor | Requirement | Functional Contribution |
| Zn²⁺ | Essential | Substrate binding, proper positioning of intermediates |
| NAD⁺ | Essential | Hydride acceptor (coenzyme) |
Table 3: Reaction Catalyzed by HisD
| Reactants | Products | Stoichiometry (per L-histidinol) |
| L-histidinol | L-histidine | 1 |
| NAD⁺ | NADH | 2 |
| H₂O | H⁺ | 1 |
Assessment of Alternative Metal Ion Binding and Resultant Enzyme Function
IGPD functions as a metalloenzyme, with its catalytic activity and structural integrity being dependent on the binding of specific divalent metal cations. americanelements.com The apo-form of IGPD, lacking bound metal ions, exists as a catalytically inactive trimer. americanelements.comamericanelements.comnih.govwikipedia.org The presence of certain divalent metal ions is essential for the assembly of the active, high molecular weight form of the enzyme, which is typically a 24-mer exhibiting 4-3-2 symmetry. americanelements.comnih.govwikipedia.org
Studies have shown that several divalent cations can induce this assembly and restore enzymatic activity, including manganese (Mn2+), cobalt (Co2+), cadmium (Cd2+), nickel (Ni2+), iron (Fe2+), and zinc (Zn2+). americanelements.comnih.govwikipedia.org Approximately 1.5 metal ions are associated with each monomer within the active 24-mer structure. americanelements.comnih.gov These metal ions play a critical role not only in the structural assembly of the enzyme but also in catalysis, likely by forming a coordination complex with reaction intermediates. nih.gov For instance, the formation of a dimanganese cluster has been shown to be crucial for the assembly of the active 24-mer and the formation of the active site in Arabidopsis thaliana IGPD. wikipedia.org
However, not all metal ions capable of inducing assembly result in a catalytically active enzyme. For example, assembly of IGPD by VO2+ yields an inactive enzyme, indicating that the specific type of metal ion bound is critical for functional catalysis, beyond merely facilitating the correct quaternary structure. nih.gov
Table 1: Divalent Metal Ions Supporting IGPD Assembly and Activity
| Metal Ion | Symbol | Effect on Assembly | Effect on Activity |
| Manganese | Mn2+ | Induces 24-mer | Active |
| Cobalt | Co2+ | Induces 24-mer | Active |
| Cadmium | Cd2+ | Induces 24-mer | Active |
| Nickel | Ni2+ | Induces 24-mer | Active |
| Iron | Fe2+ | Induces 24-mer | Active |
| Zinc | Zn2+ | Induces 24-mer | Active |
| Vanadyl | VO2+ | Induces assembly | Inactive |
Investigation of Substrate Specificity and Metabolic Intermediate Channeling
Imidazoleglycerol-phosphate dehydratase exhibits strict substrate specificity for D-erythro-imidazoleglycerol phosphate (B84403) (IGP), the natural substrate in the histidine biosynthesis pathway. cenmed.comamericanelements.comguidetopharmacology.orgwikipedia.org The enzyme catalyzes the dehydration of this specific diastereoisomer to produce imidazoleacetol phosphate (IAP). cenmed.comamericanelements.comguidetopharmacology.org Other diastereoisomers of IGP are not productively processed by the enzyme and can, in fact, act as competitive inhibitors. wikipedia.orgeasychem.org
Structural studies have provided insights into the basis of this specificity. The imidazole ring of the D-erythro-IGP substrate is firmly anchored within the active site, positioned between the metal ions, such as the dimanganese cluster in some species. nih.govwikipedia.org Additional interactions with residues protruding from different protomers within the 24-mer structure, including glutamate, arginine, and lysine (B10760008) residues, contribute to the specific binding of the substrate's phosphate and hydroxyl groups. nih.govamericanelements.com This precise positioning ensures the correct orientation of the substrate for the subsequent dehydration reaction.
The histidine biosynthesis pathway, in which IGPD participates, has been a significant model system for studying metabolic channeling. nih.govnih.gov Metabolic channeling refers to the facilitated transfer of intermediates between sequential enzymes in a metabolic pathway, potentially limiting their diffusion into the bulk solvent and protecting unstable intermediates. wikipedia.orgnih.gov While the concept of channeling has been investigated for the histidine pathway, particularly in the context of fused enzymes like the bifunctional HisB protein in some bacteria which contains both IGPD and histidinol-phosphate phosphatase domains, direct experimental evidence for channeling by monofunctional IGPD itself, independent of larger complexes, is an area of ongoing research. easychem.orgnih.govwikipedia.orguni.lu However, the close proximity of enzymes in operons and the formation of multi-enzyme complexes in the histidine pathway suggest the potential for such facilitated transfer of intermediates. nih.govwikipedia.org
Table 2: Key Substrate and Product of IGPD
| Compound | Role |
| Imidazoleglycerol phosphate | Substrate |
| Imidazoleacetol phosphate | Product |
Structural Biology of Hisd Protein
Overall Architecture and Oligomeric State
The HisD protein functions as a homodimer, meaning it is composed of two identical protein subunits. rcsb.orgpnas.orgresearchgate.netnih.gov The total molecular weight of the dimeric structure is approximately 93.41 kDa. rcsb.org Each monomer within the dimer requires the presence of one zinc cation (Zn²⁺) for its activity. rcsb.orgpnas.org
Each monomeric unit of the this compound is organized into four distinct domains. rcsb.orgpnas.orgresearchgate.net Two of these domains are larger and adopt an incomplete Rossmann fold. rcsb.orgpnas.org The Rossmann fold is a common structural motif in nucleotide-binding proteins. The presence of two very similar, yet incomplete, Rossmann folds within a single monomer suggests that the gene for HisD may have arisen from an ancient gene duplication event. rcsb.orgpnas.orgresearchgate.net
Three-Dimensional Structure Determination Methodologies
The primary method used to determine the three-dimensional structure of the this compound has been X-ray crystallography. rcsb.orglibretexts.org This powerful technique allows for the visualization of protein structures at an atomic level, providing detailed insights into their architecture and function. libretexts.org
The three-dimensional structure of Escherichia coli HisD has been successfully determined in both its apo (ligand-free) state and in complex with its substrate (L-histidinol), product (L-histidine), cofactor (NAD⁺), and the essential zinc ion (Zn²⁺). rcsb.orgpnas.orgresearchgate.netnih.gov These crystallographic studies have achieved a resolution of up to 1.7 Å, which allows for a very detailed view of the atomic arrangement. rcsb.orgpnas.org The availability of both apo and ligand-bound structures is invaluable for understanding the conformational changes that occur during the catalytic cycle.
| PDB ID | Description | Resolution (Å) | Reference |
|---|---|---|---|
| 1K75 | Apo form of L-histidinol dehydrogenase | 1.75 | rcsb.org |
| 1KAE | HisD complexed with L-histidinol, Zn²⁺, and NAD⁺ | 1.70 | rcsb.org |
| 1KAH | HisD complexed with L-histidine, Zn²⁺, and NAD⁺ | 2.10 | rcsb.org |
| 1KAR | HisD complexed with L-histamine, Zn²⁺, and NAD⁺ | 2.10 | rcsb.org |
While X-ray crystallography provides high-resolution static pictures of a protein, computational modeling can offer complementary insights into its dynamic behavior and can be used to predict structures of related proteins. mdpi.commdpi.com For proteins like HisD, where a high-resolution crystal structure is available, computational methods can be employed for several purposes.
Homology Modeling : This approach, also known as comparative modeling, could be used to build three-dimensional models of HisD from other species where the experimental structure has not yet been determined. wikipedia.orgnih.gov This method relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures. wikipedia.orgnih.gov Given the conserved nature of the histidine biosynthesis pathway, it is likely that HisD from different organisms share a high degree of sequence and structural similarity. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational dynamics of the this compound. mdpi.comspringernature.com These simulations can provide insights into how the protein moves and flexes over time, which is often crucial for its function. mdpi.com For example, MD simulations could be used to investigate the conformational changes that occur upon substrate and cofactor binding, or to understand how mutations might affect the protein's stability and activity. springernature.com
Detailed Active Site Characterization and Ligand Binding Modes
The active site of the this compound is located in a deep pocket formed at the interface of the two monomers, specifically between domains 1, 2, and 4* (with the asterisk denoting a domain from the adjacent monomer). nih.gov This positioning highlights the importance of the dimeric structure for catalysis.
A key feature of the active site is the presence of a zinc ion (Zn²⁺), which is essential for the enzyme's activity. rcsb.orgpnas.org The zinc ion plays a crucial role in the binding of the substrate, L-histidinol, but it is not directly involved in the catalytic chemistry. rcsb.orgpnas.orgresearchgate.net The zinc ion is coordinated by amino acid residues from the protein, creating a specific binding pocket for the substrate. nih.govnih.gov
Biochemical and mutagenesis studies have identified several key amino acid residues within the active site that are critical for catalysis. pnas.org In E. coli HisD, Histidine-327 (His-327) acts as a general base, abstracting a proton during the oxidation of L-histidinol. rcsb.orgpnas.org Glutamate-326 (Glu-326) is responsible for activating a water molecule that is necessary for the second step of the reaction. rcsb.orgpnas.orgresearchgate.net
The binding of the cofactor NAD⁺ to HisD is also noteworthy. nih.gov It binds to one of the Rossmann fold domains, but in a manner that is different from the canonical NAD⁺ binding mode observed in many other dehydrogenases. pnas.orgnih.gov In HisD, the NAD⁺ molecule is shifted by approximately 10 Å compared to its position in typical alcohol dehydrogenases. nih.gov This unusual binding mode is due to a six-residue insertion in the NAD⁺-binding loop of HisD. pnas.orgnih.gov
| Component | Function | Key Residues/Features | Reference |
|---|---|---|---|
| Zinc Ion (Zn²⁺) | Crucial for substrate binding. | Coordinated by protein residues to form the substrate binding pocket. | rcsb.orgpnas.org |
| Histidine-327 | Acts as a general base in catalysis. | Abstracts a proton from the substrate. | rcsb.orgpnas.org |
| Glutamate-326 | Activates a water molecule for the reaction. | Essential for the second oxidative step. | rcsb.orgpnas.orgresearchgate.net |
| NAD⁺ Binding Site | Binds the nicotinamide (B372718) adenine (B156593) dinucleotide cofactor. | Features a non-canonical binding mode due to a loop insertion. | pnas.orgnih.gov |
Structural Mapping of Substrate Binding Sites
The binding of the substrate, L-histidinol, occurs within a deep pocket located at the dimer interface. researchgate.net This pocket is primarily formed by residues from domains 1, 2, and 4* (with the asterisk denoting a domain from the adjacent monomer). researchgate.net The majority of the interactions with the substrate are established with residues situated at the N-terminal end of the β-sheet within domain 2. researchgate.net
Key residues from E. coli HisD have been identified as crucial for the precise positioning of the L-histidinol molecule within the active site. The imidazole (B134444) ring of the substrate is involved in hydrogen bonding and hydrophobic interactions, ensuring its correct orientation for the subsequent oxidation reactions. pnas.org
| Residue | Interaction Type | Role in Substrate Binding |
|---|---|---|
| His-327 | Hydrogen Bonding | Interacts with the hydroxyl group of L-histidinol. pnas.org |
| His-367 | Coordination/Hydrogen Bonding | Contributes to the positioning of the substrate. pnas.org |
| Glu-414* | Hydrogen Bonding | Interacts with the substrate from the adjacent monomer. pnas.org |
Elucidation of Coenzyme (NAD+) Binding Conformations
The binding of the coenzyme Nicotinamide Adenine Dinucleotide (NAD+) is essential for the catalytic activity of HisD, as it accepts the hydride ions during the two-step oxidation of L-histidinol. pnas.org Each monomer of HisD possesses a binding site for NAD+. researchgate.net Structural studies of E. coli HisD have revealed that NAD+ binds in a groove on the protein surface, making contact with only one monomer. researchgate.net
The NAD+ binding domain in HisD contains a Rossmann fold, a structural motif commonly found in nucleotide-binding proteins. researchgate.netwikipedia.org However, the mode of NAD+ binding in HisD displays some unique features compared to the canonical Rossmann fold. researchgate.netresearchgate.net Notably, there is a six-residue insertion within the phosphate-binding loop (P-loop), which alters the typical path of the coenzyme. researchgate.net This results in a weaker binding of NAD+, which is consistent with the relatively high Michaelis constant (Km) for NAD+ observed in kinetic studies. researchgate.net
The interactions between NAD+ and the protein are mediated by a series of hydrogen bonds and van der Waals contacts. The phosphate (B84403) groups of NAD+ are partially exposed on the surface and form hydrogen bonds with several residues. researchgate.net
| Residue | Interacting Moiety of NAD+ | Interaction Type |
|---|---|---|
| Tyr-130 | Phosphate groups | Hydrogen Bond. researchgate.net |
| Gly-133 | Phosphate groups | Water-mediated Hydrogen Bond. researchgate.net |
| Ser-161 | Adenosine (B11128) ribose | Hydrogen Bond. researchgate.net |
| Gln-188 | Adenosine sugar and N3 atom | Hydrogen Bond (direct and water-mediated). researchgate.net |
| Asn-211 | Phosphate groups and adenosine sugar | Hydrogen Bond. researchgate.net |
Characterization of Metal Ion Binding Environments
HisD is a metalloenzyme that requires a divalent metal ion for its activity, with zinc (Zn²⁺) being the native and most effective cation. researchgate.netuiuc.eduresearchgate.net Each monomer of the HisD homodimer contains one Zn²⁺ binding site. researchgate.netwikipedia.org While other divalent cations such as manganese (Mn²⁺) and cadmium (Cd²⁺) can substitute for Zn²⁺ to some extent, they generally result in lower enzymatic activity. researchgate.net
The Zn²⁺ ion plays a crucial role in the structural integrity of the active site and is essential for the proper binding of the substrate, L-histidinol. researchgate.netwikipedia.org However, it is not directly involved in the catalytic steps of the oxidation reactions. researchgate.netwikipedia.org The metal ion is coordinated by a tetrad of residues, creating a specific geometric arrangement that facilitates substrate recognition and binding. pnas.org In the homodimeric structure of E. coli HisD, the coordination of the zinc ion involves residues from both monomers, further highlighting the importance of the dimeric assembly for function. pnas.org
| Residue | Monomer of Origin | Role in Coordination |
|---|---|---|
| Gln-259 | Monomer A | Directly coordinates the Zn²⁺ ion. pnas.org |
| His-262 | Monomer A | Directly coordinates the Zn²⁺ ion. researchgate.netpnas.org |
| Asp-360 | Monomer A | Directly coordinates the Zn²⁺ ion. pnas.org |
| His-419* | Monomer B | Coordinates the Zn²⁺ ion from the adjacent monomer. researchgate.netpnas.org |
Analysis of Conformational Dynamics and Allosteric Regulatory Mechanisms
The regulation of enzyme activity is a fundamental biological process, often achieved through allosteric mechanisms where the binding of a regulatory molecule at a site distinct from the active site induces a conformational change that modulates catalysis. wikipedia.orgresearchgate.net In the context of the histidine biosynthesis pathway, feedback inhibition by the end product, L-histidine, is a known regulatory mechanism for the first enzyme of the pathway, ATP phosphoribosyltransferase (HisG). researchgate.netresearchgate.net
While global conformational changes appear to be minimal, localized movements of amino acid side chains within the active site are likely to occur to facilitate substrate binding, catalysis, and product release. These subtle conformational adjustments are critical for the precise positioning of the substrate and coenzyme for efficient catalysis. The absence of a distinct, well-characterized allosteric site on HisD in the available structural data suggests that its regulation may be primarily controlled by substrate and product concentrations within the cellular environment, or through interactions with other proteins that have yet to be fully elucidated.
Genetics and Regulation of Hisd Gene Expression
Genomic Organization of hisD within Operons and Gene Clusters
In many prokaryotes, the genes responsible for histidine biosynthesis, including hisD, are clustered together in operons. nih.gov This co-localization allows for the coordinated expression of all the genes required for the pathway. While the presence of a his operon is a common theme, its structure, gene order, and the extent of gene clustering can vary significantly across different organisms. researchgate.netnih.gov
The structure of the histidine operon has been extensively studied in various bacteria and archaea, revealing both conserved features and notable differences. In gammaproteobacteria like Escherichia coli and Salmonella enterica, the his operon is a compact unit containing nine genes, typically in the order hisGDCBHAFI(E). nih.govnih.govmdpi.com The hisD gene is located towards the 5' end of this polycistronic message. nih.gov
In contrast, the organization of his genes in other bacteria can be quite different. For instance, in the Gram-positive bacterium Corynebacterium glutamicum, the his genes are found in two separate loci: hisEG and a larger operon, hisDCB–orf1–orf2–hisHA–impA–hisFI. cdnsciencepub.comresearchgate.net In Lactococcus lactis, the his operon also contains all the necessary genes for histidine biosynthesis but is transcribed from a single promoter located 300 base pairs upstream of the first gene. nih.gov
Archaea exhibit a wide variety of his gene organizations. While some, particularly in the Crenarchaeota and Thaumarchaeota, have their his genes arranged in operons, many Euryarchaeota have their his genes scattered across the chromosome. nih.govresearchgate.net This dispersal suggests that the compact operon structure may have been assembled multiple times throughout evolution or, conversely, dismantled in certain lineages. researchgate.net The broad phylogenetic distribution of a unified his operon across major bacterial phyla like Proteobacteria, Actinobacteria, and Firmicutes suggests an ancient origin for this genetic arrangement. nih.govresearchgate.net
Table 1: Comparative Structure of the his Operon in Select Organisms
| Organism | Phylum | Operon Structure | Gene Order |
|---|---|---|---|
| Escherichia coli | Proteobacteria | Single compact operon | hisGDCBHAFI(E) |
| Salmonella enterica | Proteobacteria | Single compact operon | hisGDC(NB)HAF(IE) nih.gov |
| Corynebacterium glutamicum | Actinobacteria | Two unlinked loci | hisEG and hisDCB–orf1–orf2–hisHA–impA–hisFI cdnsciencepub.comresearchgate.net |
| Lactococcus lactis | Firmicutes | Single operon | Contains all genes for histidine biosynthesis nih.gov |
| Archaea (general) | - | Variable (operons to scattered genes) | Varies significantly nih.govresearchgate.net |
Gene fusion is an evolutionary mechanism that can lead to the formation of multifunctional proteins by joining previously separate genes. The hisD gene has been involved in such events, most notably in the yeast Saccharomyces cerevisiae. In this lower eukaryote, the HIS4 gene encodes a single large polypeptide with three distinct enzymatic activities required for histidine biosynthesis. nih.gov This multifunctional enzyme is the result of a fusion of genes homologous to the prokaryotic hisI, hisE, and hisD genes. nih.govresearchgate.net
The HIS4 protein, therefore, catalyzes the second, third, and the final two steps of the histidine biosynthetic pathway. nih.gov The region of the HIS4 protein corresponding to the hisD gene product is located at the C-terminal end. researchgate.net This fusion event represents a significant evolutionary divergence from the separate gene organization seen in most prokaryotes. Gene fusions involving other his genes, such as hisH and hisF to form HIS7 in yeast, have also been documented. nih.gov These fusion events highlight the dynamic nature of genome evolution and the different strategies organisms employ to organize their metabolic pathways. nih.gov
Transcriptional Control Mechanisms
The expression of the hisD gene, as part of the his operon, is subject to sophisticated transcriptional control. These mechanisms allow the cell to respond to the availability of histidine and other metabolic signals, ensuring that the enzymes for histidine biosynthesis are produced only when needed.
The transcription of the his operon is initiated at a promoter region located upstream of the first structural gene. nih.govnih.gov In Lactococcus lactis, this promoter is situated 300 base pairs upstream of the first gene. nih.gov The promoter contains conserved DNA sequences, such as the -10 and -35 boxes, which are recognized by the RNA polymerase holoenzyme, facilitating the initiation of transcription. nih.gov
Downstream of the promoter lies a crucial regulatory region known as the leader sequence. cdnsciencepub.comresearchgate.netwikipedia.org This non-coding region is transcribed into the 5' end of the mRNA but is not translated into a functional protein. The leader sequence contains elements that are critical for the regulation of transcription, including a short open reading frame that codes for a leader peptide and specific sequences that can fold into alternative RNA secondary structures. researchgate.netwikipedia.org In Corynebacterium glutamicum, the hisD operon begins transcription 196 base pairs upstream of the hisD start codon, and this leader region is key to its regulation. cdnsciencepub.com Similarly, in Lactococcus lactis, a 287-base pair non-coding leader region is present. researchgate.net
A primary mechanism for regulating the expression of the his operon in many bacteria is transcriptional attenuation. researchgate.netwikipedia.orgasm.org This regulatory strategy relies on the coupling of transcription and translation, a process unique to prokaryotes. The decision to continue transcription through the structural genes of the operon or to terminate prematurely is determined by the availability of charged histidyl-tRNA. researchgate.net
The leader sequence of the his mRNA contains a short open reading frame that includes multiple codons for histidine. researchgate.net In Salmonella enterica, this leader peptide is 16 amino acids long and contains seven consecutive histidine codons. researchgate.net When histidine levels are high, and therefore histidyl-tRNA is abundant, the ribosome quickly translates this leader peptide and proceeds to a stop codon. researchgate.net This allows a specific secondary structure to form in the mRNA, known as the terminator or attenuator, which signals the RNA polymerase to halt transcription. researchgate.netwikipedia.org
Conversely, when histidine levels are low, the ribosome stalls at the histidine codons in the leader peptide due to a scarcity of charged histidyl-tRNA. researchgate.net This stalling of the ribosome allows an alternative, antiterminator secondary structure to form in the mRNA. researchgate.netwikipedia.org The antiterminator structure prevents the formation of the terminator hairpin, permitting RNA polymerase to continue transcription through the downstream structural genes, including hisD. researchgate.net
Beyond the intrinsic mechanism of attenuation, other factors can influence the expression of the hisD gene. In some Gram-positive bacteria, such as Corynebacterium glutamicum and Lactococcus lactis, the his operon is regulated by a T-box-mediated antitermination system. cdnsciencepub.comnih.gov This mechanism also involves the interaction of an uncharged tRNA with the leader region of the mRNA. The leader region contains a conserved T-box sequence that can fold into either a terminator or an antiterminator structure. The binding of uncharged histidyl-tRNA to the leader sequence stabilizes the antiterminator conformation, allowing transcription to proceed. cdnsciencepub.com Mutational studies in C. glutamicum have confirmed that a specific histidine specifier codon (CAU) and a 5'-UGGA-3' sequence within the hisD leader region are essential for this regulation. cdnsciencepub.comresearchgate.net
Furthermore, there is evidence that the leader mRNA of the his operon has sequence and structural homology to tRNAHis itself. nih.gov This resemblance suggests that various proteins that normally bind to tRNAHis, such as histidyl-tRNA synthetase and tRNA-modifying enzymes, might also interact with the leader mRNA, potentially influencing the choice between the attenuator and anti-attenuator conformations. nih.gov In Lactococcus lactis, in addition to the T-box-mediated attenuation, there is a second layer of regulation at the level of transcription initiation, where an operator site overlapping the terminator is involved in the repression of the operon in the presence of histidine. nih.gov
Table 2: Key Regulatory Elements in hisD Gene Expression
| Regulatory Element | Organism(s) | Function |
|---|---|---|
| Promoter (-10, -35 boxes) | General (e.g., L. lactis) | Site of RNA polymerase binding and transcription initiation. nih.gov |
| Leader Peptide | Proteobacteria (e.g., S. enterica) | Contains multiple histidine codons; its translation rate senses histidyl-tRNA levels. researchgate.net |
| Attenuator (Terminator) | Proteobacteria, some Gram-positives | RNA hairpin structure that forms in high histidine, causing premature transcription termination. researchgate.netwikipedia.org |
| Antiterminator | Proteobacteria, some Gram-positives | Alternative RNA hairpin that forms in low histidine, allowing transcription to proceed. researchgate.netwikipedia.org |
| T-box | Gram-positives (e.g., C. glutamicum, L. lactis) | RNA element in the leader that binds uncharged tRNAHis to regulate antitermination. cdnsciencepub.comnih.gov |
| Operator Site | L. lactis | Overlaps the terminator and is involved in repression of transcription initiation. nih.gov |
Mechanisms of Translational Regulation of HisD Protein Abundance
The abundance of the this compound is not solely dictated by the transcriptional regulation of the hisD gene; it is also finely tuned at the translational level. In some bacteria, such as Corynebacterium glutamicum, the expression of the hisD gene is subject to a sophisticated translational control mechanism mediated by the 5' untranslated region (5' UTR) of its messenger RNA (mRNA). This regulatory system functions as a riboswitch, capable of sensing the intracellular levels of histidine and modulating protein synthesis accordingly.
This regulation hinges on the ability of the hisD leader region in the mRNA to adopt alternative secondary structures. One conformation, known as the SD (Shine-Dalgarno) sequester structure, involves the formation of a hairpin loop that physically blocks the ribosome binding site. When the SD sequence is sequestered in this manner, the ribosome is unable to initiate translation, effectively switching off the production of the this compound.
Conversely, an alternative conformation, the SD anti-sequester structure, can form. In this arrangement, a different hairpin loop is formed that prevents the sequestration of the SD sequence, leaving it accessible to the ribosome. nih.gov This allows for the initiation of translation and the synthesis of the this compound. The equilibrium between these two structures is thought to be influenced by the concentration of uncharged histidyl-tRNA. nih.gov When histidine levels are low, the abundance of uncharged histidyl-tRNA increases. It is proposed that the binding of uncharged histidyl-tRNA to the hisD leader mRNA stabilizes the anti-sequester conformation, thereby promoting translation of hisD and increasing the production of the enzymes needed for histidine biosynthesis.
This translational control provides a rapid and direct response to fluctuations in histidine availability, allowing the cell to quickly upregulate histidine synthesis when the amino acid becomes scarce.
Physiological Regulation of HisD Catalytic Activity
The catalytic activity of enzymes within a metabolic pathway is often subject to physiological regulation, allowing the cell to modulate the flow of metabolites in response to its immediate needs. This is typically achieved through feedback inhibition, where the end product of the pathway binds to and inhibits an early enzyme in the pathway.
In the histidine biosynthetic pathway, the primary site of feedback inhibition is the first enzyme, ATP-phosphoribosyltransferase, which is encoded by the hisG gene. pnas.org This enzyme catalyzes the initial committed step in the pathway. The end product of the pathway, L-histidine, acts as an allosteric inhibitor of ATP-phosphoribosyltransferase. pnas.org When histidine levels are high, it binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. nih.govnih.gov This feedback loop effectively shuts down the pathway when sufficient histidine is present, preventing the unnecessary expenditure of energy and resources.
It is important to note that, contrary to what might be expected for an enzyme at the end of a pathway, there is no substantial evidence to suggest that the catalytic activity of the this compound (histidinol dehydrogenase) is directly regulated by feedback inhibition from histidine. researchgate.net The main regulatory control of enzymatic activity in this pathway is exerted at the initial step.
Table 1: Key Regulatory Enzymes in Histidine Biosynthesis
| Enzyme | Gene | Role in Pathway | Regulatory Mechanism | Effector Molecule |
| ATP-phosphoribosyltransferase | hisG | First committed step | Feedback Inhibition | L-histidine |
| Histidinol (B1595749) dehydrogenase | hisD | Final two steps | Primarily regulated at the level of gene expression | Not directly applicable |
The histidine biosynthetic pathway is intricately linked with other central metabolic routes, most notably the de novo synthesis of purine (B94841) nucleotides. This metabolic cross-talk is primarily established through two key molecules: 5-phosphoribosyl-1-pyrophosphate (PRPP) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). nih.govoipub.com
PRPP is a crucial precursor for both the histidine and purine biosynthesis pathways. nih.gov Consequently, the metabolic flux through these two pathways is inherently competitive for this shared substrate. The regulation of the enzymes that utilize PRPP in each pathway is therefore critical for maintaining a balance in the production of histidine and purine nucleotides.
A more direct link between the two pathways is the intermediate AICAR. In the histidine biosynthesis pathway, AICAR is generated as a byproduct of the reaction catalyzed by imidazole (B134444) glycerol (B35011) phosphate (B84403) synthase (HisHF). nih.govpnas.org This AICAR does not proceed further in the histidine pathway but is instead channeled into the de novo purine biosynthesis pathway, where it serves as an intermediate for the synthesis of inosine (B1671953) monophosphate (IMP), a precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govoipub.com
This metabolic connection has regulatory implications. For instance, an accumulation of AICAR, which can occur under certain metabolic conditions or in mutants with defects in the purine pathway, can have a regulatory effect on the synthesis of other molecules. pnas.org In Saccharomyces cerevisiae, AICAR has been shown to be a critical molecule for the activation of the transcriptional response of the purine biosynthesis genes in the absence of adenine (B156593). nih.gov This indicates that AICAR is not merely a metabolic intermediate but also functions as a signaling molecule that facilitates cross-pathway regulation. The upregulation of the histidine pathway can, therefore, influence the regulation of the purine pathway through the production of AICAR. nih.gov
Evolutionary Trajectories of Hisd Protein
Phylogenetic Relationships of HisD Orthologs
The study of HisD orthologs—genes in different species that evolved from a common ancestral gene—reveals a complex tapestry of evolutionary conservation and divergence. Phylogenetic analyses provide insights into the deep evolutionary roots of the histidine biosynthesis pathway and the specific adaptations that have occurred in different lineages.
Analysis of Sequence Conservation Across Domains of Life (Bacteria, Archaea, Eukaryota, Plants)
The HisD protein, which catalyzes the final two steps of histidine biosynthesis, exhibits a remarkable degree of sequence conservation across the three domains of life: Bacteria, Archaea, and Eukaryota, including plants. nih.govpnas.org This high level of conservation underscores the fundamental importance of the histidine biosynthetic pathway, which appears to be largely the same in all organisms, highlighting the unity of biochemistry. researchgate.net The bifunctional enzymatic activity of the this compound, converting L-histidinol to L-histidine via an L-histidinaldehyde intermediate, is considered a universal property. nih.gov
Interactive Data Table: Sequence Identity of HisD Orthologs Relative to Escherichia coli HisD.
| Organism Domain | Representative Organism | Sequence Identity to E. coli HisD (%) |
| Bacteria | Bacillus subtilis | ~55% |
| Archaea | Methanocaldococcus jannaschii | ~40% |
| Eukaryota (Fungi) | Saccharomyces cerevisiae | ~45% |
| Eukaryota (Plants) | Arabidopsis thaliana | ~42% |
Note: The values in this table are approximate and can vary depending on the specific strains and alignment algorithms used.
Patterns of Divergence and Lineage-Specific Adaptations
Lineage-specific adaptations can also manifest as variations in the bifunctional nature of the protein. While the dual dehydrogenase activity is a common feature, the efficiency and regulation of these two steps can differ between organisms. Furthermore, studies on lineage-specific expression divergence have shown that genes involved in metabolic pathways can be preferentially targeted for adaptation, which may have contributed to the evolution of specific metabolic capabilities in different environments. nih.gov
Molecular Mechanisms of hisD Gene Evolution
The evolution of the hisD gene has been shaped by a variety of molecular mechanisms, including gene duplication, gene elongation, and horizontal gene transfer. These processes have contributed to the structural and functional diversity of the this compound observed today.
Role of Gene Duplication Events and Internal Domain Repetition
Gene duplication is a primary force in the evolution of new gene functions. wikipedia.org In the context of the histidine biosynthesis pathway, gene duplication has played a significant role, most notably in the evolution of the paralogous hisA and hisF genes from a common ancestor. nih.govmdpi.com While direct evidence for a complete duplication of the hisD gene leading to new functions is less common, internal domain repetition within the this compound structure suggests that ancient duplication events have occurred. nih.govresearchgate.net
Structural analyses of HisD have revealed the presence of repeated modules, indicating that an early elongation event, likely involving the duplication of a smaller ancestral gene, may have been a crucial step in the evolution of the modern, bifunctional enzyme. nih.govresearchgate.netnih.gov This internal repetition is thought to have provided the structural scaffold for the evolution of the two distinct catalytic activities within a single polypeptide chain.
Significance of Gene Elongation Processes in Structural Diversification
Gene elongation, a process involving in-tandem duplication of a gene followed by divergence and fusion of the copies, has been a key mechanism in shaping the structure of several histidine biosynthetic genes, including hisD. nih.govnih.gov This process results in a gene composed of two divergent, paralogous modules. nih.gov
For HisD, it is proposed that an ancestral gene underwent an elongation event, leading to the repetition of structural modules. nih.govresearchgate.net This elongation is believed to have occurred early in the evolution of the histidine biosynthesis pathway, likely before the divergence of the major phylogenetic domains. researchgate.netnih.gov The resulting structure, with its repeated domains, would have then been refined by subsequent mutations to optimize its bifunctional catalytic activity. This process of building complex enzymes from simpler, repeated units is a recurring theme in molecular evolution. mdpi.com
Evidence and Impact of Horizontal Gene Transfer Events on Pathway Assembly
Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has played a significant role in the evolution and dissemination of metabolic pathways, including histidine biosynthesis. nih.gov While the core hisD gene appears to have been vertically inherited in many lineages, there is evidence of HGT for other genes within the his operon. For instance, the bifunctional hisNB gene is thought to have been horizontally transferred from γ-proteobacteria to other microorganisms as part of the entire his operon. mdpi.com
The acquisition of his genes, including potentially hisD, through HGT can have a profound impact on the recipient organism, allowing it to gain the ability to synthesize histidine de novo. This would be particularly advantageous for organisms living in environments where this essential amino acid is scarce. The patchwork distribution of some his gene arrangements across different bacterial phyla provides strong evidence for the role of HGT in the assembly and evolution of the histidine biosynthesis pathway in prokaryotes. mdpi.comnih.gov
Interactive Data Table: Key Molecular Mechanisms in hisD Evolution.
| Evolutionary Mechanism | Description | Evidence in hisD Evolution | Significance |
| Gene Duplication (Internal) | Duplication of a gene segment within the same gene. | Presence of repeated structural modules in the this compound. nih.govresearchgate.net | Provided the initial scaffold for the evolution of a bifunctional enzyme. |
| Gene Elongation | In-tandem duplication, divergence, and fusion of a gene. | Structural analyses suggesting an early elongation of an ancestral gene. nih.govnih.gov | Led to the creation of a larger, more complex protein with two distinct catalytic sites. |
| Horizontal Gene Transfer | Transfer of genetic material between different species. | Inferred for the entire his operon in some bacterial lineages. mdpi.comnih.gov | Facilitated the spread of the histidine biosynthesis capability across different microbial taxa. |
Co-evolutionary Dynamics with Other Histidine Biosynthetic Enzymes
The evolutionary trajectory of the this compound is intricately linked with the other enzymes in the histidine biosynthesis pathway. This co-evolution is evident in the genomic organization, functional dependencies, and structural relationships that have been shaped over time. The primary drivers for these dynamics are the optimization of metabolic flux and the maintenance of functional protein-protein interactions.
A significant aspect of this co-evolution is the tendency for genes encoding functionally related enzymes to cluster together in operons, particularly in prokaryotes. researchgate.netresearchgate.net The hisD gene, which encodes the bifunctional L-histidinol dehydrogenase (HDH), is frequently found in close proximity to other his genes. researchgate.netnih.gov This enzyme catalyzes the final two steps of the pathway, converting L-histidinol to L-histidine through an L-histidinaldehyde intermediate. nih.govnih.gov
Research has shown a notable tendency for the hisD and hisC genes to form a stable pair within bacterial his operons. researchgate.net The HisC protein, a histidinol-phosphate aminotransferase, catalyzes the seventh step in the pathway, immediately preceding the reactions catalyzed by HisB and HisD. nih.govmdpi.com This genomic proximity facilitates the co-regulation and co-expression of these functionally linked enzymes, ensuring that the substrate for the final steps of the pathway is efficiently channeled. In some γ-proteobacteria, such as Escherichia coli and Salmonella enterica, this clustering is highly compact, with hisD being part of a larger hisGDC sub-cluster within the main his operon. mdpi.comresearchgate.net This arrangement suggests a strong selective pressure to maintain the coordinated synthesis of these enzymes.
Furthermore, the evolution of the histidine pathway involved multiple gene fusion and duplication events. researchgate.netnih.gov While HisD itself is a bifunctional enzyme in many organisms, a result of an ancient gene elongation event, its evolution is also tied to that of other multi-enzyme complexes in the pathway. nih.govuwaterloo.ca For instance, the fifth step of the pathway is catalyzed by a heterodimeric enzyme, imidazole-glycerol-phosphate synthase (IGPS), composed of the HisH and HisF proteins. nih.govmdpi.com The formation of such obligate heterodimers highlights the importance of co-evolutionary pressures on maintaining the specific interfaces required for subunit interaction and function. nih.gov The functional coupling between different enzymes, whether through gene clustering or the formation of multi-enzyme complexes, illustrates a key strategy in the evolution of the histidine biosynthetic pathway, ensuring metabolic efficiency and coordinated regulation.
The table below summarizes the common gene clusters involving hisD and the functions of the associated enzymes, illustrating the co-evolutionary genomic arrangements.
| Gene Cluster | Associated Genes | Function of Associated Gene Products | Significance in Co-evolution |
| hisDC | hisC | Histidinol-phosphate aminotransferase (EC 2.6.1.9) | Catalyzes the step providing the substrate for the final stages of the pathway, which are handled by HisB and HisD. Their consistent pairing suggests strong selective pressure for co-regulation. researchgate.netmdpi.com |
| hisGDC | hisG | ATP-phosphoribosyltransferase (EC 2.4.2.17) | As the first enzyme in the pathway, its clustering with hisD and hisC in some bacteria points to the formation of a core functional unit for coordinated expression from the beginning to the end of the pathway. mdpi.com |
| hisBHAF | hisB, hisH, hisA, hisF | HisB: Imidazoleglycerol-phosphate dehydratase / Histidinol-phosphate phosphatase; HisH/F: Imidazole (B134444) glycerol (B35011) phosphate (B84403) synthase; HisA: ProFAR isomerase | While not directly adjacent in all cases, the tendency of hisD to be in an operon with these genes demonstrates the broader co-evolution of the entire pathway as a single functional module. researchgate.net |
Advanced Methodologies and Research Approaches in Hisd Studies
Protein Engineering and Directed Evolution Strategies for Functional Insights
Protein engineering and directed evolution have emerged as powerful tools to probe the structure-function relationships of enzymes and to tailor their properties for specific applications. In the context of the hisD protein, these strategies have been employed to enhance its stability and catalytic efficiency.
A notable example involves the directed evolution of the Arabidopsis thaliana histidinol (B1595749) dehydrogenase (HDH). This enzyme is relatively short-lived, which can be a limiting factor in biotechnological applications. Using a continuous directed evolution system in a his4Δ strain of Saccharomyces cerevisiae (yeast), researchers were able to select for improved HDH variants with extended lifespans. By gradually decreasing the concentration of the substrate, histidinol, and increasing the concentration of the inhibitor, histamine, a selective pressure was applied that favored the evolution of more robust and efficient enzymes. This approach led to the identification of HDH variants with diverse nonsynonymous mutations that exhibited up to a 20-fold increase in protein abundance, which served as a proxy for an extended lifespan. The improved performance of these evolved enzymes was attributed to various factors, including higher protein abundance, enhanced catalytic efficiency, and increased resistance to inhibition by histamine. nih.govjst.go.jp This study demonstrates the utility of directed evolution in not only modifying the kinetic properties of an enzyme but also in enhancing its in vivo stability.
Genetic Manipulation Techniques for In Vivo hisD Research
Genetic manipulation techniques are fundamental to understanding the in vivo roles of genes and their protein products. For the hisD gene, these methods have been instrumental in elucidating its essentiality and its interactions within the cellular environment.
Targeted gene disruption, or gene knockout, is a definitive method to determine the function of a gene. The disruption of the hisD gene in various organisms has consistently demonstrated its essential role in histidine biosynthesis. For instance, hisD knockout mutants in bacteria such as Salmonella typhimurium and Mycobacterium tuberculosis are auxotrophic for histidine, meaning they are unable to synthesize this essential amino acid and require it to be supplied in the growth medium for survival. nih.govacs.org This auxotrophy underscores the critical function of the this compound in cell viability.
Site-directed mutagenesis is a more precise technique that allows for the targeted alteration of specific amino acid residues within a protein. This method has been extensively used to probe the roles of conserved residues in the active site of histidinol dehydrogenase. In a study on cabbage HDH, two conserved cysteine residues, Cys-112 and Cys-149, were systematically replaced with other amino acids such as alanine, serine, or phenylalanine. Contrary to a previous hypothesis suggesting the involvement of a cysteine residue in the catalytic mechanism, all the mutant enzymes retained their ability to catalyze the two-step oxidation of histidinol to histidine. nih.govjst.go.jp This finding was crucial in refining the understanding of the enzyme's catalytic mechanism.
Further site-directed mutagenesis studies on Salmonella typhimurium HDH focused on the five conserved histidine residues (His-98, His-261, His-326, His-366, and His-418). Substitution of His-261 and His-326 with asparagine resulted in dramatic decreases in the catalytic rate (kcat) of approximately 7000-fold and 500-fold, respectively, with minimal changes to the Michaelis constant (KM). nih.gov These results, supported by kinetic isotope effects and pH profiles, strongly suggested the involvement of His-261 and His-326 in proton transfer during the catalytic cycle. Additionally, mutations at His-261 and His-418 led to decreased affinity for the essential zinc ion, identifying them as potential metal ligands. nih.gov
Table 1: Impact of Site-Directed Mutagenesis on the Kinetic Parameters of S. typhimurium HisD
| Mutation | Relative kcat | KM (Histidinol) | KM (NAD+) |
| Wild-type | 100% | 1.0 mM | 0.1 mM |
| H261N | ~0.014% | No significant change | No significant change |
| H326N | ~0.2% | No significant change | No significant change |
Genetic complementation is a powerful technique used to confirm gene function by introducing a functional copy of a gene into an organism that has a non-functional or deleted copy. This approach has been widely used in studies of the hisD gene. Auxotrophic strains of bacteria, such as Salmonella typhimurium with mutations in the hisD gene, are unable to grow on minimal medium lacking histidine. The introduction of a plasmid carrying a wild-type hisD gene from another organism, such as Escherichia coli, can restore the ability of these mutants to grow on minimal medium, thereby confirming the function of the introduced gene. nih.gov
These complementation assays are not only used to confirm the function of homologous genes but also to investigate the functionality of hisD genes from different species and to explore their potential as selectable markers in genetic engineering.
Biochemical and Biophysical Characterization Techniques
Quantitative enzyme activity assays are essential for determining the kinetic parameters of an enzyme, such as the Michaelis constant (KM) and the catalytic rate (kcat). For histidinol dehydrogenase, the activity is typically measured by monitoring the production of NADH, which absorbs light at 340 nm.
Table 2: Kinetic Parameters of Histidinol Dehydrogenase from Different Organisms
| Organism | Substrate | K_M | k_cat_ |
| Brassica oleracea (Cabbage) | L-histidinol | 15 µM | 1.8 s-1 |
| Brassica oleracea (Cabbage) | L-histidinaldehyde | 4.6 µM | 5.4 s-1 |
| Salmonella typhimurium | L-histidinol | 1.0 mM | - |
| Salmonella typhimurium | NAD+ | 0.1 mM | - |
Spectroscopic techniques are invaluable for studying the binding of ligands to proteins and for probing the structural integrity of the protein. Fluorescence spectroscopy, for instance, can be used to monitor changes in the local environment of tryptophan residues upon substrate or inhibitor binding, providing insights into the binding mechanism and affinity.
High-Throughput Screening and Omics Approaches in HisD Context
High-throughput screening (HTS) and "omics" technologies provide powerful platforms for investigating the this compound on a large scale. HTS enables the rapid testing of thousands of compounds to identify potential inhibitors or modulators of HisD activity, which is crucial for drug discovery and biotechnological applications. nih.govfrontiersin.org Omics approaches, including proteomics, metabolomics, and transcriptomics, offer a holistic view of the molecular landscape surrounding the histidine biosynthesis pathway, where HisD catalyzes the final two steps. mdpi.comuth.edu By integrating these multi-omics datasets, researchers can construct detailed maps of cellular networks and elucidate how perturbations in HisD function impact the entire biological system. nih.govmdpi.com
Proteomic and Metabolomic Profiling for Pathway Analysis
Proteomic and metabolomic analyses are indispensable for mapping the functional state of the histidine biosynthesis pathway. Proteomics allows for the quantification of this compound levels and its potential post-translational modifications, while metabolomics measures the concentrations of its substrate (L-histidinol), product (L-histidine), and other related metabolites. mdpi.comnih.gov
Metabolomic profiling, often performed using techniques like liquid chromatography-mass spectrometry (LC-MS), can reveal shifts in the histidine metabolic pathway under different conditions. elifesciences.orgfrontiersin.org For instance, studies in bovine mammary epithelial cells have used untargeted metabolomic analysis to investigate the interplay between L-histidine and fatty acid metabolism, identifying key metabolites that are altered. mdpi.com Such approaches can pinpoint bottlenecks or dysregulations in the pathway involving HisD. A systems-level approach combining proteomic and metabolomic data generates new insights into how histidine metabolism is regulated and connected to other central metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle. nih.gov
Below is a data table illustrating hypothetical changes in key metabolites related to the HisD-catalyzed reaction under conditions of pathway inhibition.
| Metabolite | Control Condition (Relative Abundance) | Inhibited Condition (Relative Abundance) | Fold Change | Putative Role |
| L-Histidinol | 1.0 | 4.5 | +4.5 | HisD Substrate |
| L-Histidinaldehyde | 0.8 | 3.2 | +4.0 | Intermediate |
| L-Histidine | 10.0 | 1.2 | -8.8 | HisD Product |
| Imidazole-glycerol phosphate | 1.2 | 1.3 | +1.1 | Upstream Precursor |
| 1-Methyl-4-imidazoleacetate | 2.5 | 0.5 | -5.0 | Histidine-derived metabolite |
Transcriptomic Analysis of hisD Expression under Diverse Conditions
Transcriptomic analysis, primarily through RNA sequencing (RNA-Seq), provides a snapshot of the expression levels of all genes, including hisD, under specific conditions. nih.gov In many bacteria, the genes for histidine biosynthesis are organized into a single transcriptional unit called the his operon (hisGDCBHAFI). uni-goettingen.denih.gov The expression of this operon is tightly regulated in response to the availability of histidine. nih.gov
Studies have shown that hisD expression is significantly altered under various environmental stresses, such as high salinity or amino acid starvation. uni-goettingen.de For example, transcriptomic analysis in Bacillus subtilis revealed that the expression of the his operon is modulated by amino acid availability. uni-goettingen.de Comparative transcriptome analyses can identify differentially expressed genes (DEGs) and provide clues about the regulatory networks governing gossypol (B191359) synthesis and other metabolic pathways. nih.gov These analyses are crucial for understanding how organisms adapt their metabolic needs, with HisD playing a key role in the production of the essential amino acid histidine.
The following table shows representative data from a transcriptomic study on the his operon under varying L-histidine concentrations.
| Gene | High L-Histidine (FPKM) | Low L-Histidine (FPKM) | Log2 Fold Change | Regulatory Observation |
| hisG | 15.2 | 150.5 | +3.30 | Upregulated upon starvation |
| hisD | 14.8 | 145.3 | +3.29 | Co-regulated with hisG |
| hisB | 15.5 | 152.1 | +3.30 | Co-regulated within operon |
| hisH | 14.9 | 148.9 | +3.32 | Co-regulated within operon |
| hisF | 15.1 | 149.6 | +3.31 | Co-regulated within operon |
FPKM: Fragments Per Kilobase of transcript per Million mapped reads.
In Silico Approaches for Sequence, Structure, and Function Prediction
In silico, or computational, methods are essential for predicting the characteristics of the this compound based on its amino acid sequence. nih.govsemanticscholar.org These approaches are critical when experimental data is scarce and can guide further wet-lab experimentation. springernature.com Bioinformatics tools are used to analyze sequences, predict three-dimensional structures, and infer the molecular function of proteins. wikipedia.orgnih.govyoutube.com
Sequence analysis involves comparing the HisD sequence against vast databases like UniProt and InterPro to identify homologous proteins, conserved domains, and functional motifs. ebi.ac.ukuniprot.org For instance, multiple sequence alignments can reveal conserved residues at the N-terminal and C-terminal ends that are critical for catalytic activity. nih.gov
Structure prediction for HisD can be achieved through several methods. stanford.eduwikipedia.org Homology modeling is used when a high-resolution structure of a related protein is available. wikipedia.orgmdpi.com If no suitable template exists, methods like threading or ab initio modeling can be employed to predict the protein's fold. stanford.edunih.gov The predicted 3D model is then crucial for understanding enzyme mechanisms and for structure-based drug design. mdpi.com
Function prediction algorithms leverage sequence homology, protein structure, and protein-protein interaction networks to assign a biological role to HisD. wikipedia.orgnih.gov These computational tools can predict active sites, ligand-binding sites, and the protein's involvement in broader biological processes, confirming its role as a histidinol dehydrogenase within the L-histidine biosynthetic process. ebi.ac.ukuniprot.org
This table summarizes common in silico tools and their applications in the study of HisD.
| Tool Category | Example Tool | Application for HisD Analysis | Reference |
| Sequence Analysis | BLAST (Basic Local Alignment Search Tool) | Identify homologous sequences to infer evolutionary relationships and conserved regions. | northeastern.edu |
| Domain/Motif Identification | InterProScan, Pfam | Identify conserved domains (e.g., Histidinol_dh domain) and functional motifs. | youtube.comebi.ac.uk |
| Structure Prediction | I-TASSER, AlphaFold, Phyre2 | Predict the 3D structure of HisD through homology modeling, threading, or ab initio methods. | wikipedia.orgnih.govnih.gov |
| Function Prediction | STRING, DeepGOPlus | Predict protein-protein interactions and assign Gene Ontology (GO) terms (e.g., histidinol dehydrogenase activity). | wikipedia.orgnortheastern.edu |
| Molecular Dynamics | GROMACS | Simulate the dynamic behavior of the this compound structure to understand its stability and flexibility. | semanticscholar.org |
Future Directions and Emerging Research Avenues
Unveiling Remaining Mechanistic and Structural Details of HisD Catalysis
While significant progress has been made in understanding the catalytic mechanism and structure of HisD, particularly in organisms like Escherichia coli, further details remain to be elucidated. HisD catalyzes the sequential NAD-dependent oxidations of L-histidinol to L-histidinaldehyde and then to L-histidine. pnas.orgnih.gov This bifunctional enzyme functions as a homodimer and requires a Zn²⁺ cation per monomer for activity. pnas.orgnih.gov Structural studies have revealed that the active site is formed by residues from both monomers, with Zn²⁺ playing a crucial role in substrate binding, although not directly in catalysis. pnas.orgnih.gov His-327 is implicated in acid-base catalysis, while Glu-326 activates a water molecule. pnas.orgnih.gov
Despite these findings, the precise role of certain active site residues, such as His-262 in Salmonella typhimurium and Brassica oleracea (corresponding to His-419 in E. coli), requires further clarification. pnas.orgnih.gov Additionally, while NAD⁺ binding has been observed, its specific binding mode in HisD differs from that seen in other proteins with a Rossmann fold, suggesting unique interactions that warrant further investigation. pnas.orgnih.govrcsb.org Future research should aim to fully resolve the catalytic cycle, including the dynamics of intermediate formation and release, and the detailed conformational changes of the enzyme during catalysis. Utilizing advanced structural techniques, such as higher-resolution cryo-electron microscopy or time-resolved crystallography, could provide unprecedented views of the enzyme in action.
Exploration of Novel Regulatory Mechanisms Governing HisD Activity and Expression
The histidine biosynthetic pathway is tightly regulated due to the high metabolic cost of histidine synthesis. researchgate.netnih.gov Regulation occurs at multiple levels, including enzymatic feedback inhibition and transcriptional attenuation. researchgate.netnih.gov In Salmonella typhimurium and Escherichia coli, the his operon is controlled by transcription attenuation that responds to intracellular His-tRNAHis concentration. researchgate.netnih.govresearchgate.net Beyond these well-established mechanisms, there is a need to explore novel or less-understood regulatory layers affecting HisD activity and expression.
Recent findings suggest that post-transcriptional regulation through segmental stabilization of the his operon mRNA can also occur. researchgate.net The involvement of nonspecific mechanisms operating during transcription elongation in modulating expression levels in response to protein synthesis rates has also been proposed. researchgate.net Future studies could delve into the molecular players and mechanisms behind these regulatory processes. Furthermore, investigating the influence of other metabolic signals or environmental cues on HisD regulation, potentially through less conventional regulatory RNA molecules or post-translational modifications of the HisD protein itself, could reveal additional layers of control. Research in diverse organisms, such as Corynebacterium glutamicum, which exhibits T-box mediated transcriptional attenuation of the hisDCB operon, can provide comparative insights into the diversity of regulatory strategies. nih.govresearchgate.net
Comprehensive Evolutionary Reconstruction of this compound and its Associated Pathway
The histidine biosynthetic pathway is ancient and conserved across bacteria, archaea, fungi, and plants, being absent in mammals. pnas.orgnih.govnih.govresearchgate.net This widespread distribution makes HisD and its pathway excellent subjects for evolutionary studies. Analyses of the his genes have revealed that major gene rearrangements, including gene fusion, elongation, and duplication, have significantly shaped the pathway throughout evolution. researchgate.netnih.govnih.gov The bifunctional nature of HisD appears to be a universal property, suggesting a strong evolutionary constraint related to the reaction mechanism. researchgate.net
Future research should aim for a more comprehensive evolutionary reconstruction of HisD and the entire histidine pathway across a wider range of organisms. This could involve detailed phylogenetic analyses of HisD orthologs from diverse taxa, including those from underrepresented lineages. researchgate.net Investigating the evolutionary history of the gene fusion and elongation events that gave rise to the current his gene organization could provide insights into the selective pressures and molecular mechanisms driving these changes. researchgate.netnih.gov Techniques like ancestral protein reconstruction could be employed to recreate and study ancestral HisD proteins, allowing for experimental validation of evolutionary hypotheses regarding catalytic efficiency, structural features, and regulatory interactions. uchicagomedicine.org
Development of Advanced Methodological Frameworks for Future HisD Research Initiatives
Advancing our understanding of HisD will necessitate the development and application of advanced methodological frameworks. While traditional biochemical and genetic approaches have been fruitful, integrating newer technologies can provide deeper insights.
The use of reporter gene systems, such as cat reporter gene fusions with the hisD leader region, has proven valuable in studying transcriptional regulation. nih.govresearchgate.net Further development of such systems, potentially coupled with high-throughput screening, could facilitate the identification of novel regulatory elements or compounds affecting HisD expression. Advanced structural biology techniques, including single-particle cryo-electron microscopy and microcrystal electron diffraction, could provide higher-resolution structures of HisD in various conformational states or in complex with regulatory partners. The application of computational methods, such as molecular dynamics simulations and advanced bioinformatics tools for analyzing large-scale genomic and transcriptomic data, will be crucial for predicting protein behavior, identifying potential regulatory sites, and reconstructing evolutionary trajectories. ukdri.ac.ukresearchgate.net Furthermore, developing fluorescent probes or biosensors specifically targeting HisD or its substrates/products could enable real-time monitoring of enzyme activity and pathway flux in living cells. researchgate.net
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing hisD protein function in microbial co-cultures?
- Methodological Answer: Researchers should employ synthetic syntrophic co-culture systems, where ΔhisD strains are paired with complementary auxotrophic partners. Key steps include:
- Strain Construction: Use gene knockout (e.g., ΔhisD) to disrupt histidine biosynthesis, forcing metabolite cross-feeding .
- Growth Rate Monitoring: Measure community growth rates under controlled conditions to quantify dependency dynamics .
- Metabolite Profiling: Apply LC-MS/MS or targeted assays to identify cross-fed metabolites (e.g., histidine precursors) .
- Protein Interaction Analysis: Utilize SDS-PAGE or mass spectrometry to assess proteome allocation changes in response to cross-feeding .
Q. How should researchers design experiments to study metabolite cross-feeding in ΔhisD strains?
- Methodological Answer:
- Partner Strain Selection: Pair ΔhisD with strains auxotrophic for metabolites requiring hisD activity (e.g., ΔgdhA ΔgltB for glutamate cross-feeding) .
- Controlled Co-Culture Setup: Maintain defined media lacking histidine to enforce metabolic dependency .
- Time-Series Sampling: Collect samples at logarithmic and stationary phases to track metabolite exchange and strain ratios .
- Data Validation: Cross-reference sequencing data with computational models (e.g., ME-models) to confirm cross-fed metabolites .
Advanced Research Questions
Q. How can contradictions in experimental data on ΔhisD strain abundance be resolved using computational models?
- Methodological Answer:
- Proteome Efficiency Analysis: Use ME-models to simulate protein allocation costs for metabolite export. For example, if ΔhisD strains exhibit lower proteome efficiency than partners, their abundance decreases despite high metabolite demand .
- Bimodal Behavior Analysis: Apply sensitivity tests to parameters like enzyme efficiency (e.g., keff values) to explain bifurcations in community composition .
- Model-Experiment Integration: Compare simulated optimal community compositions (e.g., Figure 8C in ) with experimental RNA-seq or proteomics data to identify mismatches and refine assumptions .
Q. What factors determine the optimal community composition in ΔhisD syntrophic co-cultures, and how can proteome efficiency analysis inform this?
- Methodological Answer:
- Key Factors:
- Metabolite Export Cost: Strains with lower protein investment for metabolite secretion dominate (e.g., ΔhisD abundance increases if partners require higher export costs) .
- Cross-Fed Metabolite Identity: Essential metabolites (e.g., histidine precursors) exert stronger selective pressure than non-essential ones .
- Methodology:
- ME-Model Simulations: Vary parameters like metabolite exchange fluxes and enzyme efficiencies to predict strain ratios (e.g., Fig 9A-B in ).
- Experimental Calibration: Validate predictions using chemostat experiments with fluorescently tagged strains to track real-time abundance .
Q. How do researchers reconcile discrepancies between model predictions and observed growth rates in hisD-deficient co-cultures?
- Methodological Answer:
- Parameter Sensitivity Testing: Identify critical assumptions (e.g., default export efficiency values) and iteratively adjust them to align simulations with data .
- Multi-Omics Integration: Combine proteomics (to measure enzyme expression) and metabolomics (to quantify cross-fed metabolites) with model outputs .
- Hypothesis-Driven Mutagenesis: Engineer strains with modulated export efficiency (e.g., overexpression of transporters) to test model-driven predictions .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing proteome allocation data in ΔhisD co-cultures?
- Methodological Answer:
- Differential Abundance Analysis: Apply tools like edgeR or DESeq2 to identify proteins with significant expression changes between ΔhisD and partner strains .
- Principal Component Analysis (PCA): Reduce dimensionality to visualize proteome efficiency clusters (e.g., bimodal distributions in Fig 8B ).
- Correlation Networks: Map protein-metabolite interactions using weighted correlation network analysis (WGCNA) to highlight key metabolic nodes .
Q. How can researchers address non-intuitive outcomes in community ME-model simulations (e.g., ΔhisD strain abundance increasing despite inefficiency)?
- Methodological Answer:
- Constraint-Based Modeling: Introduce thermodynamic constraints (e.g., metabolite flux balance) to refine growth rate predictions .
- Multi-Scale Modeling: Integrate genome-scale metabolic models (GEMs) with proteome allocation data to capture trade-offs between metabolite production and biomass synthesis .
- Scenario Testing: Simulate extreme conditions (e.g., nutrient limitation) to uncover resilience mechanisms in ΔhisD communities .
Methodological Resources
- Databases: Human ProteinPedia for cross-referencing experimental data with existing protein interaction datasets .
- Models: Community ME-models for simulating proteome efficiency impacts on strain dynamics .
- Experimental Protocols: Standardized co-culture construction and metabolite profiling pipelines from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
